C17H10F3N3O5S2
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Overview
Description
The compound with the molecular formula C17H10F3N3O5S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H10F3N3O5S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Common synthetic routes may include:
Nitration: Introduction of nitro groups into the aromatic ring.
Sulfonation: Addition of sulfonic acid groups.
Fluorination: Incorporation of fluorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C17H10F3N3O5S2: can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .
Scientific Research Applications
C17H10F3N3O5S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which C17H10F3N3O5S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor proteins , leading to inhibition or activation of biological processes. The exact pathways involved can vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
C17H10F3N3O5S: A related compound with one less sulfur atom.
C17H10F3N3O4S2: A compound with one less oxygen atom.
Uniqueness
C17H10F3N3O5S2: is unique due to its specific combination of functional groups and atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H10F3N3O5S2 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H10F3N3O5S2/c18-17(19,20)28-9-5-6-11-12(7-9)29-16(21-11)22-14(24)8-23-15(25)10-3-1-2-4-13(10)30(23,26)27/h1-7H,8H2,(H,21,22,24) |
InChI Key |
CQUIIEQLUSCNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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